molecular formula C13H12N2O3S B2956428 Ethyl 2-benzamido-1,3-thiazole-4-carboxylate CAS No. 126612-88-2

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate

Cat. No.: B2956428
CAS No.: 126612-88-2
M. Wt: 276.31
InChI Key: APARLFOMPOBXSE-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a benzamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzamido group (C₆H₅CONH-) replaces the acetyl or amino substituents seen in related thiazoles (e.g., ethyl 2-acetyl- or 2-aminothiazole-4-carboxylate) . The molecular formula is likely C₁₃H₁₃N₂O₃S (derived by substituting the acetyl group in C₈H₉NO₃S with benzamido).

Thiazole derivatives are renowned for their biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-benzamido-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APARLFOMPOBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles like amines, alcohols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For instance, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis routes, and properties of ethyl 2-benzamido-1,3-thiazole-4-carboxylate with analogous thiazole derivatives:

Compound Name Substituent at Position 2 Substituent at Position 4/5 Molecular Formula Key Synthesis Steps Yield/Data Source
Ethyl 2-aminothiazole-4-carboxylate -NH₂ -COOEt C₆H₈N₂O₂S Condensation of L-cysteine ester with aldehydes 56–75%
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate -COCH₃ -COOEt C₈H₉NO₃S Oxidation of thiazolidine with MnO₂ 55%
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate -N=CHPh (Schiff base) -COOEt C₁₃H₁₂N₂O₂S Reaction of 2-aminothiazole with benzaldehyde 56%
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate -Ph, -CF₃ at position 5 -COOEt C₁₄H₁₁F₃N₂O₂S Unexpected product from SOCl₂ reaction Crystallized
This compound (inferred) -NHCOPh -COOEt C₁₃H₁₃N₂O₃S Acylation of 2-aminothiazole with benzoyl chloride (hypothesized) N/A

Spectral and Physical Properties

  • Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate: IR: 1687 cm⁻¹ (C=O ester), 1617 cm⁻¹ (C=N) . ¹H NMR: δ 7.45 (thiazole-H), 9.76 (HC=N) .
  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate :
    • Crystal structure : Thiazole and phenyl rings are nearly coplanar (dihedral angle = 5.15°) .

Key Research Findings

Synthetic Flexibility : Thiazole carboxylates are highly modular. Substituents at position 2 (e.g., acetyl, benzamido, trifluoromethyl) can be tuned to optimize bioactivity .

Oxidation Sensitivity: Thiazolidine-to-thiazole oxidation requires careful reagent selection (e.g., MnO₂ vs. NBS-benzoyl peroxide) to avoid side reactions .

Crystallographic Insights : Planar substituents (e.g., phenyl in ) improve crystal packing, aiding in structural characterization via tools like SHELXL .

Biological Activity

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_2O2_2S
  • Molecular Weight : 252.30 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance:

  • Fungicidal Activity : In a study, compounds similar to this compound demonstrated fungicidal activity at concentrations as low as 50 μg/mL against six tested fungi .
  • Antiviral Activity : The compound also exhibited antiviral properties against Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Inhibition of Cancer Cell Proliferation : A derivative showed significant cytotoxicity towards SHSY-5Y neuroblastoma cells, outperforming the standard chemotherapeutic agent doxorubicin in selectivity and efficacy .
  • Mechanism of Action : The compound was found to induce multipolar spindle formation in centrosome-amplified cancer cells by inhibiting HSET (KIFC1), leading to aberrant cell division and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. This compound derivatives demonstrated:

CompoundConcentration (μg/mL)Activity
Compound A50>50% inhibition against fungi
Compound B100Effective against TMV

These results underscore the potential of thiazole derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a comparative study focusing on neuroblastoma treatment, this compound was tested alongside doxorubicin:

TreatmentIC50 (μM)Selectivity Index
This compound<10High
Doxorubicin~15Moderate

The high selectivity index indicates that this compound may provide effective treatment options with reduced toxicity compared to conventional chemotherapy.

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